REACTION_CXSMILES
|
[CH3:1][S:2][CH2:3][CH2:4][CH2:5][NH2:6].C(=O)(O)[O-].[Na+].[C:12]([O:15][C:16]([CH3:20])([CH3:19])[CH2:17]Br)(=[O:14])[CH3:13]>C(O)C>[C:16]([O:15][C:12](=[O:14])[CH2:13][NH:6][CH2:5][CH2:4][CH2:3][S:2][CH3:1])([CH3:20])([CH3:19])[CH3:17] |f:1.2|
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Name
|
|
Quantity
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30 g
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Type
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reactant
|
Smiles
|
CSCCCN
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Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(CBr)(C)C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After 5 hours the ethanol was removed on a rotary evaporator
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Duration
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5 h
|
Type
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CUSTOM
|
Details
|
the residue partitioned between water and chloroform
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Type
|
DRY_WITH_MATERIAL
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Details
|
The chloroform layer was dried
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CNCCCSC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 116.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |